(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine chemical properties
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine chemical properties
An In-Depth Technical Guide to (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine: Properties, Synthesis, and Applications
Abstract
(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a chiral diamine building block of significant interest in medicinal chemistry and asymmetric synthesis. As a key component of the broader family of tetrahydroisoquinolines (THIQs), which are found in over 3,000 biologically active compounds, this specific enantiomer serves as a critical precursor for advanced pharmaceutical agents and as a versatile ligand in catalysis.[1] Its stereodefined structure allows for precise molecular interactions, making it a valuable asset in the rational design of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, stereoselective synthesis, reactivity, and applications, with a particular focus on its role as an intermediate in the synthesis of the aldosterone synthase inhibitor, Baxdrostat. The content herein is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chiral amine.
Core Chemical & Physical Properties
The fundamental properties of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine define its behavior in chemical systems and are crucial for its handling and application. The molecule features a fused heterocyclic system with a stereogenic center at the C-8 position, which is paramount to its utility in stereoselective applications.
The physical and chemical data for this compound and its common salt form are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (8R)-5,6,7,8-tetrahydroisoquinolin-8-amine | [1] |
| Molecular Formula | C₉H₁₂N₂ | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| CAS Number | 1173765-48-4 (HCl Salt) | [2] |
| Appearance | Pale-yellow to Yellow-brown Solid (HCl Salt) | [2] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Inert atmosphere, room temperature | [3] |
| InChIKey | RVTIKPTWRCYJRI-UHFFFAOYSA-N (HCl Salt) | [2] |
Spectroscopic & Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. The expected spectroscopic signatures are detailed below.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Signals corresponding to the protons on the pyridine ring. Aliphatic Protons: A series of complex multiplets in the upfield region for the protons at the C-5, C-6, and C-7 positions of the saturated ring. Methine Proton (C-8): A key diagnostic multiplet, with its chemical shift and coupling pattern confirming the substitution at the chiral center. Amine Protons: A broad signal for the -NH₂ group, which may be exchangeable with D₂O.[1] |
| ¹³C NMR | Approximately 9 distinct signals are expected, corresponding to the carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons from the aliphatic carbons of the tetrahydroisoquinoline core. |
| FTIR (cm⁻¹) | N-H Stretching: Characteristic bands for the primary amine. C-H Stretching: Signals for both aromatic and aliphatic C-H bonds. C=N/C=C Stretching: Bands associated with the pyridine ring. A reference spectrum for a related compound shows peaks around 3334, 2927, and 1575 cm⁻¹.[4] |
| Mass Spec. (MS) | ESI+: Expected [M+H]⁺ ion at m/z 149.21. Analysis of derivatives confirms this ionization pattern. |
Expert Insight: When analyzing the ¹H NMR spectrum, particular attention should be paid to the protons on C-7, which are diastereotopic due to the adjacent C-8 chiral center. This often results in complex, overlapping multiplets that require advanced techniques like 2D-NMR (COSY, HSQC) for full assignment. Purity is typically confirmed to be >98% via a combination of NMR and elemental analysis for research applications.[4]
Stereoselective Synthesis
Achieving high enantiomeric purity is the primary challenge in synthesizing (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. While several methods exist for the racemic compound, stereocontrol is critical for its use in pharmaceuticals.[5][6] A key strategy involves the asymmetric reduction of a ketone precursor, as demonstrated in the synthetic route towards the drug Baxdrostat.
Protocol: Asymmetric Synthesis of (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine
This protocol is adapted from methodologies used in the synthesis of Baxdrostat intermediates. It serves as a validated pathway to a closely related analogue, demonstrating the core principles for achieving the desired stereochemistry.
-
Formation of the Sulfinylimine:
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To a solution of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add (S)-tert-butylsulfinamide (3.0 eq).
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Add tetraethoxytitanium (Ti(OEt)₄) (7.0 eq) and heat the mixture (e.g., to 65°C) for an extended period (e.g., 48 hours) to drive the condensation reaction to completion.
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Causality: The use of (S)-tert-butylsulfinamide as a chiral auxiliary is critical. It stereoselectively condenses with the ketone to form a sulfinylimine intermediate. The bulky tert-butyl group directs the subsequent hydride attack to the opposite face, establishing the (R) stereocenter at C-8.
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture (e.g., to 0°C) and add a reducing agent such as sodium borohydride (NaBH₄) in portions.
-
Stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Validation: The diastereoselectivity of this step is crucial. The crude product should be analyzed by chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric excess (d.e.) before proceeding.
-
-
Work-up and Purification:
-
Quench the reaction carefully with a suitable solvent (e.g., methanol), followed by water.
-
Filter the mixture to remove titanium salts and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-sulfinyl-protected amine.
-
-
Deprotection:
-
Dissolve the purified intermediate in a suitable solvent like dichloromethane (DCM) or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting residue can be purified by reverse-phase chromatography or crystallization to yield the final product, (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine, typically as its salt.
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Chemical Reactivity & Applications
The utility of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine stems from its dual functionality: a nucleophilic primary amine and a chiral scaffold that can direct stereoselective transformations.
Reactions at the Primary Amine
The primary amine at the C-8 position is a versatile functional handle. It readily undergoes standard transformations, allowing for the generation of diverse chemical libraries for drug discovery.[1]
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Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is exemplified in the final step of Baxdrostat synthesis, where the amine is acylated with propionyl chloride.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Role in Asymmetric Catalysis
Chiral diamines based on the tetrahydroquinoline and tetrahydroisoquinoline backbone are effective ligands in transition metal-catalyzed asymmetric reactions.[4] Often referred to as "CAMPY" ligands, they can chelate with metals like rhodium (Rh), iridium (Ir), and ruthenium (Ru).[4][7] These complexes are highly effective catalysts for the Asymmetric Transfer Hydrogenation (ATH) of imines, providing a sustainable method for producing other valuable chiral amines and alkaloids.[1][4]
Application in Drug Discovery: The Baxdrostat Case Study
A prominent application of this scaffold is its role as a key intermediate in the synthesis of Baxdrostat , an investigational aldosterone synthase inhibitor for treating hypertension.[8] In the synthesis of Baxdrostat, the (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine intermediate first undergoes a Suzuki coupling reaction to connect to another heterocyclic core. The synthesis is completed by the acylation of the C-8 primary amine with propionyl chloride, highlighting the compound's direct incorporation into a complex, biologically active molecule.
Safety, Handling, & Storage
Proper handling and storage are essential due to the compound's potential hazards. The data is primarily available for the hydrochloride salt form.
| Hazard Category | GHS Information | First Aid & Prevention |
| Acute Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3][9] |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention.[3][10] |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][10] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][10] |
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[10]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place.[3][11] Keep away from oxidizing agents and sources of ignition.[11]
Conclusion
(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a high-value chiral building block with demonstrated importance in both asymmetric catalysis and pharmaceutical development. Its well-defined stereochemistry, coupled with the versatile reactivity of its primary amine, makes it an indispensable tool for constructing complex molecular architectures. The successful incorporation of this scaffold into the promising therapeutic agent Baxdrostat underscores its significance and ensures its continued relevance in the field of medicinal chemistry.
References
- (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine - Benchchem. (n.d.).
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. (2023, February 16).
- Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine - Benchchem. (n.d.).
- Convenient Synthesis of 5,6,7,8,-Tetrahydroquinolin-8-ylamine and 6,7Dihydro5H-quinolin-8-one | Request PDF - ResearchGate. (2026, January 14).
- 8 - SAFETY DATA SHEET. (2014, September 25).
- (R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride - Sigma-Aldrich. (n.d.).
- Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one | Request PDF - ResearchGate. (2026, February 8).
- Baxdrostat | New Drug Approvals. (2025, August 31).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 30).
- 5,6,7,8-Tetrahydroisoquinolin-1-ylmethanamine - AK Scientific, Inc. (n.d.).
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC. (n.d.).
- 5,6,7,8-Tetrahydroquinolin-8-amine | CAS 298181-83-6 | AMERICAN ELEMENTS ®. (n.d.).
- BAXDROSTAT - precisionFDA. (n.d.).
- Baxdrostat | 1428652-17-8 - Sigma-Aldrich. (n.d.).
- 5,6,7,8-TETRAHYDRO-ISOQUINOLIN-8-YLAMINE HCL. (n.d.).
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